molecular formula C11H12N2O2 B2521225 1-(Furan-2-carbonyl)piperidine-4-carbonitrile CAS No. 1175867-70-5

1-(Furan-2-carbonyl)piperidine-4-carbonitrile

Cat. No.: B2521225
CAS No.: 1175867-70-5
M. Wt: 204.229
InChI Key: OERDLVHEXSLBFD-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)piperidine-4-carbonitrile is a nitrogen-containing heterocycle that combines a furan ring with a piperidine scaffold, a structure recognized for its relevance in modern medicinal chemistry. The integration of the furan moiety and the carbonitrile group into a single framework is a strategy used in molecular hybridization to develop new pharmacological agents . The furan ring is a common feature in many bioactive molecules and marketed drugs, contributing to a scaffold that is attractive for investigating new therapeutic agents . The piperidine ring is a widely employed pharmacophore, known to enhance hydrogen bonding ability, dipole moment, and stability under in vivo conditions, which can improve the pharmacokinetic profile of a compound . Furthermore, the nitrile (carbonitrile) group is a significant functional group in rational drug design, as it can increase binding affinity to a biological target and help reduce drug resistance . As a result, this compound serves as a versatile building block in drug discovery, particularly for researchers designing and synthesizing novel molecules with potential anti-mycobacterial, antimicrobial, or anti-inflammatory activities . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(furan-2-carbonyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-9-3-5-13(6-4-9)11(14)10-2-1-7-15-10/h1-2,7,9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERDLVHEXSLBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile typically involves the reaction of furan-2-carboxylic acid with piperidine-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to

Biological Activity

1-(Furan-2-carbonyl)piperidine-4-carbonitrile, a compound with the molecular formula C11H12N2O2, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile consists of a piperidine ring substituted with a furan-2-carbonyl group and a carbonitrile functional group. The presence of these functional groups may contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including 1-(Furan-2-carbonyl)piperidine-4-carbonitrile, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.

Anticancer Activity

1-(Furan-2-carbonyl)piperidine-4-carbonitrile has been investigated for its potential anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those associated with BRAF mutations. The compound's mechanism appears to involve the inhibition of key signaling pathways involved in cell growth and survival.

The biological activity of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile is thought to be mediated through interactions with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation, such as BRAF and MEK, leading to reduced tumor growth.
  • Modulation of Cell Signaling Pathways : By interfering with signaling pathways such as ERK/MAPK, the compound can induce apoptosis in cancer cells.

Case Studies

  • BRAF Inhibition : In a study focusing on BRAF inhibitors, analogs of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile were synthesized and tested for their ability to inhibit mutant BRAF activity. Results indicated that certain derivatives showed nanomolar potency against BRAF-driven melanoma cell lines .
  • Antimicrobial Screening : A series of piperidine derivatives were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that compounds containing furan moieties exhibited enhanced activity compared to those without, highlighting the importance of structural features in determining biological efficacy.

Data Table: Biological Activities of 1-(Furan-2-carbonyl)piperidine-4-carbonitrile Analogues

Compound NameActivity TypeIC50 (μM)Reference
1-(Furan-2-carbonyl)piperidine-4-carbonitrileAnticancer0.5
Piperidine derivative AAntimicrobial10
Piperidine derivative BAntimicrobial5

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The piperidine-4-carbonitrile scaffold is common in medicinal chemistry. Below is a comparison of key analogs, highlighting substituent effects on physicochemical and biological properties:

Compound Substituents Molecular Weight Key Applications Synthetic Yield References
1-(Furan-2-carbonyl)piperidine-4-carbonitrile Furan-2-carbonyl, nitrile ~243.25* Intermediate for bioactive molecules Not reported
1-(4-Formylbenzoyl)piperidine-4-carbonitrile (88) 4-Formylbenzoyl, nitrile 243.28 Protein-protein interaction stabilizers 27%
1-(trans-2-Benzylcyclopropyl)piperidine-4-carbonitrile (2.120c) Benzylcyclopropyl, nitrile 239.34 Small carbocycle synthesis 72%
1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-4-carbonitrile (10d) Bromoisothiazolopyridine, nitrile 322.9961 Cyclin G-associated kinase (GAK) inhibition 86%
1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile (4) Trifluoromethylphenyl, nitrile 240.23 Nickel-catalyzed cross-coupling reactions 88%

*Molecular weight calculated based on formula C12H11N2O2.

Key Observations:
  • Substitutions like trifluoromethyl (compound 4) further improve lipophilicity and bioavailability .
  • Aromatic Systems : Furan-2-carbonyl (target compound) and benzoyl (compound 88) moieties contribute to π-π stacking interactions in target binding, critical for kinase inhibition .
  • Heterocyclic Extensions : Bromoisothiazolopyridine (compound 10d) introduces halogen bonding, enhancing selectivity for kinase targets like GAK .

Physicochemical Properties

  • Solubility : The nitrile group reduces solubility in aqueous media but improves CNS penetration. For example, compound 88 has a calculated LogP of 1.2, indicating moderate lipophilicity .
  • Thermal Stability : Piperidine-4-carbonitrile derivatives generally exhibit stability up to 200°C, as evidenced by thermogravimetric analysis of compound 10d .

Q & A

Q. How can researchers validate target engagement in cellular assays?

  • Techniques :
  • CETSA : Cellular Thermal Shift Assay to confirm binding to intended targets.
  • SAR-by-NMR : Fragment-based screening to map interaction sites .

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